![molecular formula C13H11N3O3 B2483942 ethyl 9-oxo-6,9-dihydro-1H-pyrazolo[3,4-f]quinoline-8-carboxylate CAS No. 65642-22-0](/img/structure/B2483942.png)
ethyl 9-oxo-6,9-dihydro-1H-pyrazolo[3,4-f]quinoline-8-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 9-oxo-6,9-dihydro-1H-pyrazolo[3,4-f]quinoline-8-carboxylate, also known as PQ8, is a heterocyclic compound that has gained significant attention in recent years due to its potential applications in medicinal chemistry. PQ8 belongs to the family of pyrazoloquinolines, which are known for their diverse biological activities, including anti-inflammatory, anti-tumor, and anti-microbial properties.
Aplicaciones Científicas De Investigación
Multi-Component Domino Reactions (MDRs)
Background: Multi-component domino reactions (MDRs) are powerful tools for synthesizing complex heterocyclic compounds. They allow the simultaneous formation of multiple bonds from simple substrates, streamlining synthetic pathways and minimizing waste production .
Application: The synthesis of pyrazolo[3,4-f]quinoline-8-carbonitriles involves MDRs. Researchers have successfully prepared substituted pyrazolo[3,4-f]quinolines by reacting an aromatic aldehyde, 1H-indazol-6-amine, and 3-(1H-indol-3-yl)-3-oxopropanenitrile or 3-oxo-3-arylpropanenitrile in ethanol under mild conditions. These compounds exhibit diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties .
Antiviral Agents
Background: Given the importance of antiviral drugs, researchers explore novel compounds for inhibiting viral replication.
Application: Ethyl 9-oxo-6,9-dihydro-1H-pyrazolo[3,4-f]quinoline-8-carboxylate derivatives may serve as potential antiviral agents. Their structural features could be harnessed to target specific viral enzymes or processes, such as RNA-dependent RNA polymerase inhibition in viruses like Hepatitis C .
Anticancer Properties
Background: Indole-containing compounds often exhibit promising anticancer activities.
Application: The indole moiety present in this compound suggests potential anticancer effects. Researchers could explore its impact on cancer cell lines, tumor growth, and apoptosis pathways. Further studies are needed to validate its efficacy and mechanism of action .
Antipsychotic Agents
Background: Quinoline-fused compounds have diverse pharmacological properties.
Application: Ethyl 9-oxo-6,9-dihydro-1H-pyrazolo[3,4-f]quinoline-8-carboxylate derivatives might serve as antipsychotic agents. Researchers could investigate their interactions with neurotransmitter receptors and evaluate their potential in treating psychiatric disorders .
Analgesic and Anti-Inflammatory Effects
Background: Indole alkaloids and quinoline derivatives often possess analgesic and anti-inflammatory properties.
Application: Studies could explore the pain-relieving and anti-inflammatory effects of this compound. Animal models and in vitro assays could elucidate its impact on pain pathways and inflammation markers .
Antimicrobial Activity
Background: Quinoline-based compounds have been investigated for their antimicrobial potential.
Application: Ethyl 9-oxo-6,9-dihydro-1H-pyrazolo[3,4-f]quinoline-8-carboxylate derivatives could be evaluated for their antibacterial, antifungal, and antiparasitic activities. Researchers might assess their efficacy against specific pathogens and explore their mode of action .
Propiedades
IUPAC Name |
ethyl 9-oxo-1,2-dihydropyrazolo[3,4-f]quinoline-8-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O3/c1-2-19-13(18)8-6-14-9-4-3-7-5-15-16-11(7)10(9)12(8)17/h3-6,15-16H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEUNDLCZDRFNSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C=CC3=CNNC3=C2C1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701168519 |
Source


|
| Record name | Ethyl 6,9-dihydro-9-oxo-1H-pyrazolo[3,4-f]quinoline-8-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701168519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 9-oxo-6,9-dihydro-1H-pyrazolo[3,4-f]quinoline-8-carboxylate | |
CAS RN |
65642-22-0 |
Source


|
| Record name | Ethyl 6,9-dihydro-9-oxo-1H-pyrazolo[3,4-f]quinoline-8-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701168519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

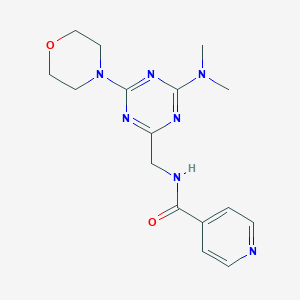
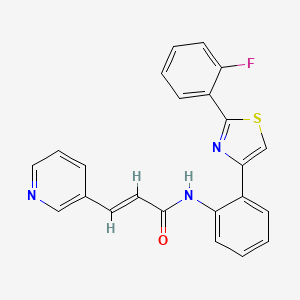
![N-[5-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B2483861.png)
![N-(2-hydroxyethyl)-N,2,4-trimethyl-5-[methyl-(4-methylphenyl)sulfonylamino]benzenesulfonamide](/img/structure/B2483862.png)
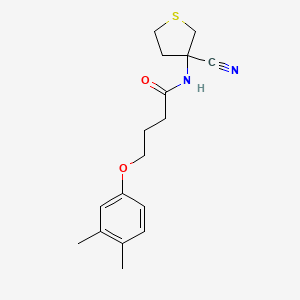
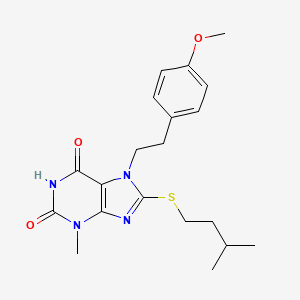
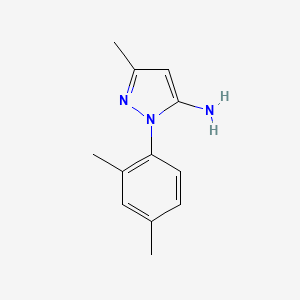
![2,2,2-trifluoro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide](/img/structure/B2483870.png)

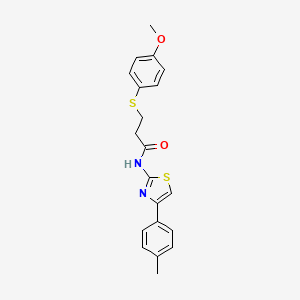
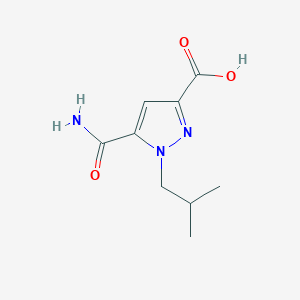
![4-[4-(6-Ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B2483876.png)
![1-[4-(6-Bromo-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one](/img/structure/B2483877.png)
![(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(4-(tert-butyl)phenyl)methanone oxalate](/img/structure/B2483879.png)